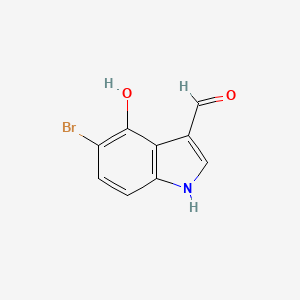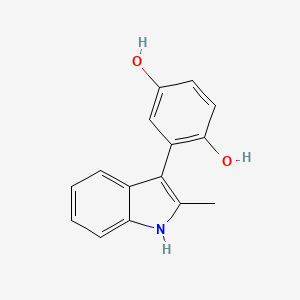
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is a chemical compound that belongs to the class of indolizines, which are nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For instance, the reaction of 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of a base like triethylamine can yield indolizine derivatives . Another method includes the use of transition metal-catalyzed reactions and oxidative coupling .
Industrial Production Methods
Industrial production of indolizine derivatives often involves scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, the use of continuous flow reactors allows for the efficient production of these compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)indolizin-1-YL)methanamine involves its interaction with various molecular targets. The indolizine core can bind to multiple receptors, influencing biological pathways . The fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(pyridin-4-yl)methanamine
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- 4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl
Uniqueness
(2-(4-Fluorophenyl)indolizin-1-YL)methanamine is unique due to its indolizine core, which provides distinct electronic properties and reactivity compared to other fluorophenyl derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13FN2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)indolizin-1-yl]methanamine |
InChI |
InChI=1S/C15H13FN2/c16-12-6-4-11(5-7-12)14-10-18-8-2-1-3-15(18)13(14)9-17/h1-8,10H,9,17H2 |
InChI Key |
RLNJVSQBMFKKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C3=CC=C(C=C3)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
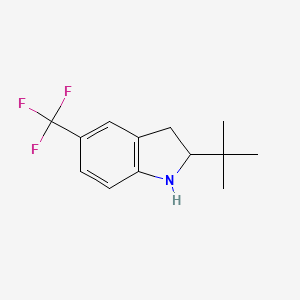
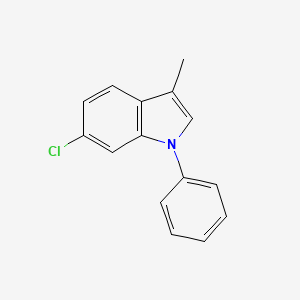
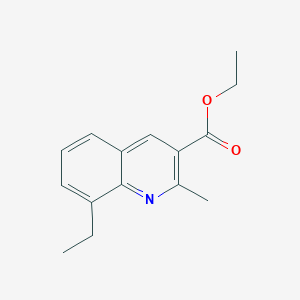
![4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11870748.png)
